8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(4-Phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class. This scaffold is notable for its structural rigidity and versatility in drug discovery, particularly as a hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitor for treating anemia . The compound features:
- 4-Phenylbutanoyl moiety: Enhances lipophilicity and influences pharmacokinetic (PK) properties.
- 2-Phenylethyl substituent: Contributes to steric bulk and modulates receptor binding selectivity.
Spirohydantoins like this compound inhibit PHD enzymes, stabilizing HIF-α subunits and stimulating erythropoietin (EPO) production. Preclinical studies highlight their efficacy in upregulating EPO in vivo, with optimized short-acting PK profiles to minimize off-target effects .
Properties
IUPAC Name |
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c29-22(13-7-12-20-8-3-1-4-9-20)27-18-15-25(16-19-27)23(30)28(24(31)26-25)17-14-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPVKWZXUOQDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Target Affinity
The activity and selectivity of spirohydantoins depend on substituents at the 3-, 8-, and peripheral positions. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogues
Structure-Activity Relationship (SAR) Insights
- Chelating Groups : Pyridine rings with methylimidazole substituents (e.g., compound 11 in ) show potent PHD2 inhibition (IC₅₀ <50 nM) due to metal-chelating capacity. The absence of such groups in the target compound suggests reliance on hydrophobic interactions .
- Phenyl vs. Heterocyclic Substituents: Thiophene and phenol derivatives are inactive, emphasizing the necessity of aromatic/hydrophobic groups (e.g., phenylbutanoyl) for binding .
- PK Optimization : Acidic functional groups (e.g., carboxylic acids) in analogues reduce hERG channel liability but may compromise blood-brain barrier penetration. The target compound’s neutral phenyl groups balance solubility and membrane permeability .
Pharmacokinetic and Pharmacodynamic Profiles
- Oral Bioavailability: The 4-phenylbutanoyl group enhances absorption compared to polar derivatives (e.g., 8-(2-ethoxyethyl)-...
- Half-Life : Short-acting profiles (t₁/₂ ~4h) are desirable for anemia treatment to avoid excessive EPO stimulation, contrasting with longer-acting inhibitors like JNJ-42905343 .
- Selectivity : The 2-phenylethyl group reduces off-target activity at serotonin (5-HT₂A) or dopamine (D₂) receptors, unlike compounds with piperazinyl substituents (e.g., ) .
Clinical and Preclinical Efficacy
- HIF PHD Inhibition : The compound induces EPO upregulation in rodents (EPO levels 5x baseline at 10 mg/kg) , comparable to analogues like vadadustat but with faster clearance.
- Toxicology: No significant ALT elevation observed at therapeutic doses, unlike early spirohydantoins requiring structural mitigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
